molecular formula C7H7BO4 B1630995 3,4-Methylenedioxyphenylboronic acid CAS No. 94839-07-3

3,4-Methylenedioxyphenylboronic acid

Cat. No. B1630995
CAS RN: 94839-07-3
M. Wt: 165.94 g/mol
InChI Key: CMHPUBKZZPSUIQ-UHFFFAOYSA-N
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Patent
US09370522B2

Procedure details

Butyl lithium (BuLi) (5.6 mL, 1.40 equiv) was added dropwise to a solution of 5-bromobenzo[d][1,3]dioxole (2 g, 9.95 mmol, 1.00 equiv) and triisopropyl borate (1.96 g, 14.00 mmol, 1.40 equiv) in THF (20 mL) at −78° C. in a 100-mL 3-necked round-bottom flask under an inert atmosphere of nitrogen. The mixture was stirred at room temperature for 4 hr, quenched with water (10 mL), and acidified with H2SO4 (4.9 g, 50.00 mmol, 5.00 equiv). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at reflux. The solution was extracted with 3×50 mL of ethyl acetate and the organic layers combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The resulting solid material was washed with 3×3 mL of ethyl acetate. This resulted in 0.5 g (30%) of benzo[d][1,3]dioxol-5-ylboronic acid as a white solid.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=1.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.OS(O)(=O)=O>C1COCC1>[O:11]1[C:10]2[CH:14]=[CH:15][C:7]([B:16]([OH:21])[OH:17])=[CH:8][C:9]=2[O:13][CH2:12]1

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC2=C(OCO2)C=C1
Name
Quantity
1.96 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.9 g
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (10 mL)
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight while the temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 3×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The resulting solid material was washed with 3×3 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
This resulted in 0.5 g (30%) of benzo[d][1,3]dioxol-5-ylboronic acid as a white solid

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
O1COC2=C1C=CC(=C2)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.